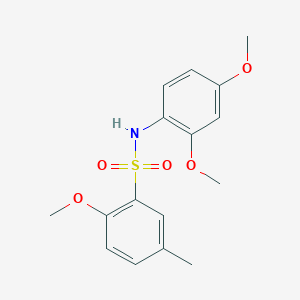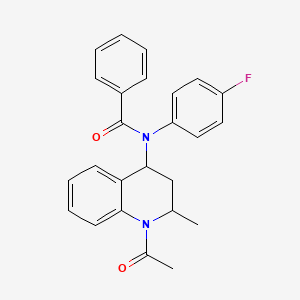
N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide, also known as DBT, is a small molecule that has been widely used in scientific research due to its unique chemical properties. It is a heterocyclic compound that consists of two isoindolinone rings and a terephthalic acid moiety. DBT has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. In
Wirkmechanismus
The mechanism of action of N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide is complex and depends on the specific biological target. For example, N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide has been found to inhibit the activity of COX-2 by binding to its active site and blocking the formation of prostaglandins. N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide has also been shown to inhibit the activity of HDACs by binding to their zinc ion and preventing the deacetylation of histones. The exact mechanism of action of N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide on other biological targets is still under investigation.
Biochemical and physiological effects:
N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide has also been found to induce cell cycle arrest and apoptosis in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide has been shown to scavenge free radicals and protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide in lab experiments is its relatively low cost and ease of synthesis. N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide is also stable under a wide range of conditions, which makes it suitable for use in various biological assays. However, N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is required to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several future directions for the research on N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide. One of the most promising areas is the development of N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide-based materials for various applications, such as drug delivery, catalysis, and sensing. N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide can also be used as a starting point for the synthesis of novel compounds with improved biological activities. In addition, further investigation of the mechanism of action of N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide on various biological targets will provide valuable insights into its potential therapeutic applications.
Synthesemethoden
N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide can be synthesized by reacting 2,3-diaminophthalic anhydride with terephthalic acid in the presence of acetic anhydride and acetic acid. The reaction proceeds through a series of steps, including acylation, cyclization, and dehydration. The yield of N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide has been used in a variety of scientific research applications, including drug discovery, chemical biology, and materials science. It has been found to inhibit the activity of several enzymes, such as cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and topoisomerases. N,N'-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)terephthalamide has also been used as a building block for the synthesis of novel materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Eigenschaften
IUPAC Name |
1-N,4-N-bis(1,3-dioxoisoindol-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N4O6/c29-19(25-27-21(31)15-5-1-2-6-16(15)22(27)32)13-9-11-14(12-10-13)20(30)26-28-23(33)17-7-3-4-8-18(17)24(28)34/h1-12H,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRLCOZPULWLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)C(=O)NN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclohexanecarboxamide](/img/structure/B5102635.png)

![6-(4-chlorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5102642.png)
![N-{1-[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5102646.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B5102655.png)
![4-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5102662.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5102675.png)

![2-[(5-chloro-2-nitrophenyl)amino]ethanol](/img/structure/B5102692.png)
![N-[1-(1-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5102697.png)

![1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5102723.png)
![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)
amine oxalate](/img/structure/B5102743.png)